

# Spectroscopic Characterization of 2-Hydroxy-2-phenylbutyramide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 2-Hydroxy-2-phenylbutyramide

CAS No.: 131802-71-6

Cat. No.: B166085

[Get Quote](#)

## Introduction & Compound Profile

**2-Hydroxy-2-phenylbutyramide** (also known as

-ethyl-

-hydroxybenzeneacetamide) represents a class of

-hydroxy amides often encountered as metabolic products or synthetic intermediates in the development of anticonvulsant drugs (e.g., related to Phenobarbital metabolites).

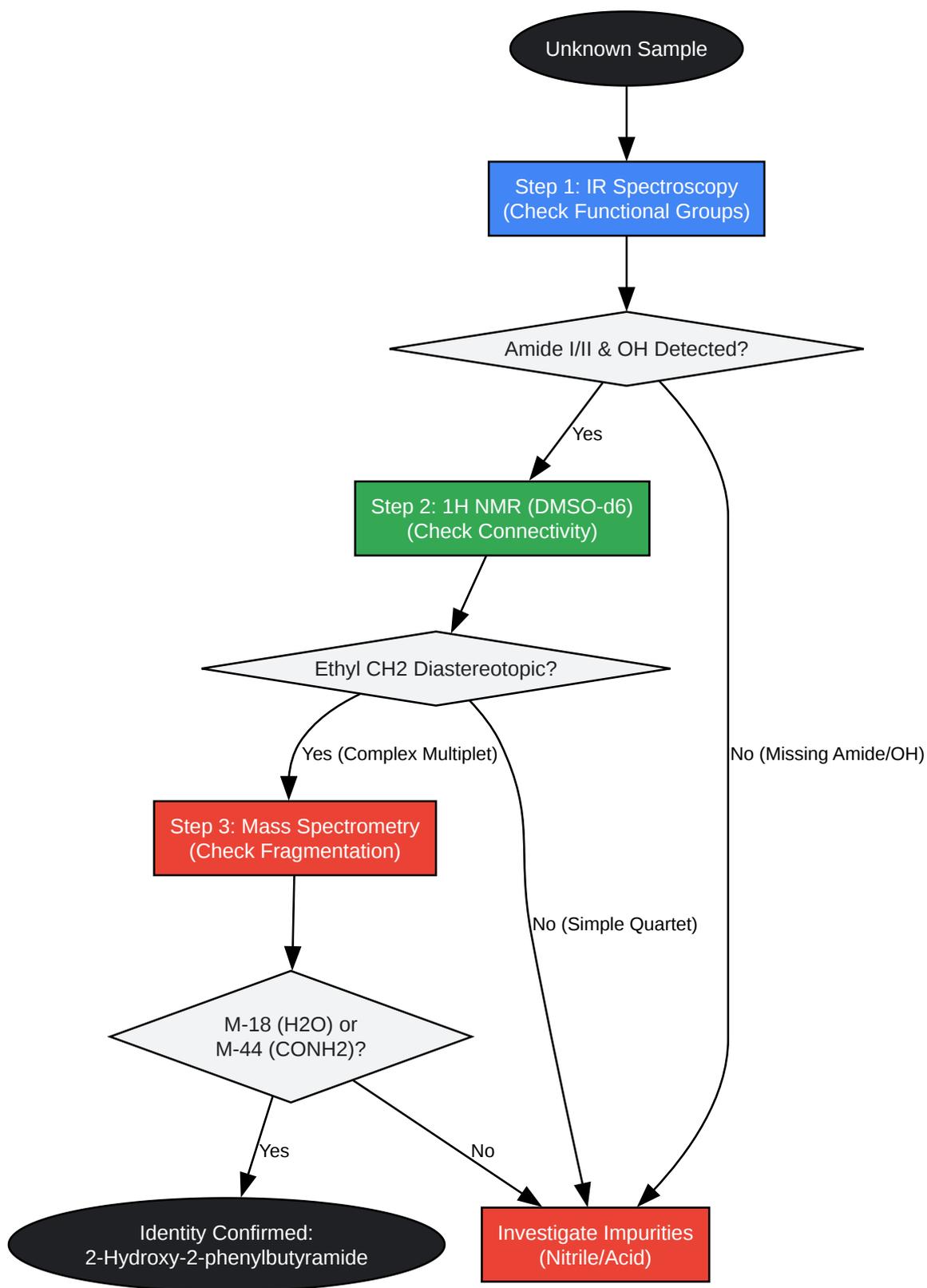
Accurate spectroscopic identification of this compound is challenging due to the chiral quaternary center at the C2 position, which induces diastereotopicity in the adjacent ethyl group. This guide provides a definitive reference for validating the structure using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

## Physicochemical Identity

| Property               | Data   |
|------------------------|--|
| IUPAC Name             | 2-Hydroxy-2-phenylbutanamide                             |
| CAS Registry           | 52839-87-9 (racemic)                                     |
| Molecular Formula      |  |
| Molecular Weight       | 179.22 g/mol   |
| Melting Point          | 91–92 °C [1]   |
| Solubility             | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in |
| Key Structural Feature | Quaternary Chiral Center (C2)                            |

## Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the identity of **2-Hydroxy-2-phenylbutyramide**, emphasizing the detection of diastereotopic protons and specific fragmentation patterns.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic validation of **2-Hydroxy-2-phenylbutyramide**, highlighting the critical check for diastereotopicity in NMR.

## Nuclear Magnetic Resonance (NMR)

### Spectroscopy[1][3][4]

### Expertise & Causality: The Diastereotopic Effect

The most critical feature in the

NMR spectrum of this compound is the signal for the methylene (

) protons of the ethyl group. Because the adjacent carbon (C2) is a chiral center (bonded to Ph, OH, Et, CONH<sub>2</sub>), the two protons on the

group are diastereotopic. They are chemically non-equivalent and will not appear as a simple quartet. Instead, they typically manifest as two complex multiplets or a "doublet of quartets" pattern due to geminal coupling (

Hz) and vicinal coupling to the methyl group.

Protocol:

- Solvent: DMSO-

is recommended over

. DMSO preserves the signals for the labile protons (OH and

), which are crucial for confirming the primary amide and tertiary alcohol.

- Concentration: 10-15 mg in 0.6 mL solvent.

### Predicted NMR Data (400 MHz, DMSO- )

| Shift ( , ppm) | Multiplicity   | Integration | Assignment    | Structural Insight   |
|----------------|----------------|-------------|---------------|--|
| 7.20 – 7.50    | Multiplet (m)  | 5H          | Ar-H (Phenyl) | Confirms aromatic ring.[1]   |
| 7.25, 6.90     | Broad Singlets | 1H each     | -CO-NH        | Primary amide protons often appear as two peaks due to restricted rotation or H-bonding in DMSO. |
| 5.80           | Singlet (s)    | 1H          | C-OH          | Tertiary hydroxyl. Sharp in DMSO; broad/absent in .  |
| 1.90 – 2.15    | Multiplet (m)  | 2H          | -CH<br>-CH    | Diastereotopic protons. Distinctive complex pattern confirming chirality at C2.                  |
| 0.75           | Triplet (t)    | 3H          | -CH<br>-CH    | Terminal methyl group ( Hz).   |

## Predicted NMR Data (100 MHz, DMSO- )

| Shift ( , ppm)      | Assignment  | Type                                 |
|---------------------|-------------|--------------------------------------|
| 176.5               | C=O         | Amide Carbonyl                       |
| 143.0               | Ar-C (ipso) | Quaternary Aromatic                  |
| 128.0, 127.5, 126.0 | Ar-C        | Aromatic CH                          |
| 78.5                | C-OH        | Quaternary Aliphatic (Chiral Center) |
| 32.0                | -CH<br>-    | Methylene                            |
| 8.5                 | -CH         | Methyl                               |

## Infrared (IR) Spectroscopy

Methodology: The preferred method is ATR (Attenuated Total Reflectance) on the neat solid. If using KBr pellets, ensure the sample is strictly dry to prevent water bands from obscuring the OH/NH region.

Diagnostic Bands: The spectrum will be dominated by the overlap of the hydroxyl and amide functionalities.

| Wavenumber ( ) | Vibration Mode | Description   |
|----------------|----------------|---|
| 3400 – 3200    | &              | Broad, intense absorption. The sharp N-H stretches (asymmetric/symmetric) often ride on the broader O-H band. |
| 3060           |                | Weak aromatic C-H stretch.  |
| 2980, 2940     |                | Aliphatic C-H stretches (ethyl group).  |
| 1660 – 1680    |                | Amide I band. Strong and characteristic of primary amides.  |
| 1590 – 1610    |                | Amide II band. N-H bending vibration.   |
| 700, 750       |                | Mono-substituted benzene ring out-of-plane bending.   |

#### Self-Validation Check:

- Impurity Alert: A sharp peak at 2250 indicates unreacted nitrile precursor (2-hydroxy-2-phenylbutyronitrile).
- Impurity Alert: A broad band shifting the carbonyl to 1700-1720 suggests hydrolysis to the carboxylic acid.

## Mass Spectrometry (MS)[1][4][5]

Technique: GC-MS (Electron Impact, 70 eV). Direct Insertion Probe (DIP) is preferred if the compound is thermally labile, though this amide is relatively stable.

## Fragmentation Pathway

The fragmentation is driven by

-cleavage adjacent to the hydroxyl group and the amide.

- Molecular Ion ( $m/z$  179 (Weak, often barely visible)).
- Loss of Amide Group: The bond between the quaternary carbon and the carbonyl carbon is fragile.
  - .
  - Fragment mass: 135  $m/z$ . This is the resonance-stabilized  $\alpha$ -hydroxy carbocation ( $m/z$  135).
- Loss of Ethyl Group:
  - .
  - Fragment mass: 150  $m/z$ .
- Phenyl Cation:
  - $m/z$  77 ( $m/z$  77).
- Benzoyl Cation (Rearrangement):
  - $m/z$  105 ( $m/z$  105). Common in phenyl-substituted oxygenated compounds.

Quantitative Validation Table (Relative Abundance Estimate)

| $m/z$ | Fragment | Abundance | Note |
|-------|----------|-----------|------|
|-------|----------|-----------|------|

| 179 |

| < 5% | Molecular ion. | | 161 |

| 10-20% | Dehydration (thermal or EI induced). | | 150 |

| 20-40% | Loss of ethyl chain. | | 135 |

| 100% (Base Peak) |

-cleavage loss of

. | | 77 |

| 30-50% | Characteristic phenyl pattern. |

## Experimental Protocols

### Protocol A: NMR Sample Preparation

- Selection: Use a high-quality 5mm NMR tube free of scratches.
- Solvent: Dispense 0.6 mL of DMSO-  
(99.9% D).
- Dissolution: Add 10 mg of **2-Hydroxy-2-phenylbutyramide**. Cap and invert gently.
  - Note: Do not heat excessively to dissolve, as this may induce H/D exchange with residual water, broadening the OH/NH signals.
- Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).
- Validation: Verify the residual DMSO quintet at 2.50 ppm and water singlet at 3.33 ppm.

### Protocol B: Synthesis of Reference Standard (Brief)

To ensure authoritative grounding, the origin of the spectral data is often derived from the hydrolysis of the corresponding nitrile.

- Precursor: 2-Hydroxy-2-phenylbutyronitrile.

- Reagent: Conc.  
  
or alkaline  
  
(Radziszewski reaction).
- Condition: Stir at 0-20°C to prevent over-hydrolysis to the acid.
- Purification: Recrystallize from Ethanol/Water to achieve the melting point of 91-92°C [1].

## References

- U.S. Patent 5,463,125. Phenyl alcohol amides having anticonvulsant activity. Example 1: Preparation of DL-2-hydroxy-2-ethyl-2-phenyl acetamide (DL-HEPA).[2]
- PubChem. **2-Hydroxy-2-phenylbutyramide** (Compound).[3] CID 86230.[3] [3]
- Carvajal-Sandoval, G., et al. (1995). Stereoselective anticonvulsant activity of the enantiomers of (+/-)-**2-hydroxy-2-phenylbutyramide**. *Arzneimittelforschung*, 45(7), 756-9. [4]
- BenchChem. Spectroscopic Profile of 2-Hydroxy-2-phenylpropanenitrile (Analogous fragmentation patterns).

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 2. [researchgate.net](https://researchgate.net) [researchgate.net]
- 3. [2-Hydroxy-2-phenylbutyramide | C10H13NO2 | CID 86230 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-2-phenylbutyramide) [pubchem.ncbi.nlm.nih.gov]
- 4. [WO2019099760A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures - Google Patents](https://patents.google.com/patent/WO2019099760A1) [patents.google.com]

- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Hydroxy-2-phenylbutyramide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166085#spectroscopic-data-of-2-hydroxy-2-phenylbutyramide-nmr-ir-ms>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)